7-Hydroxy Coumarin 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

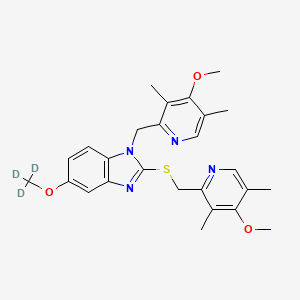

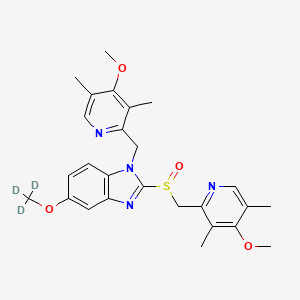

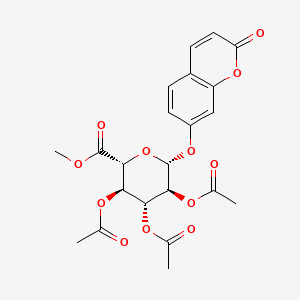

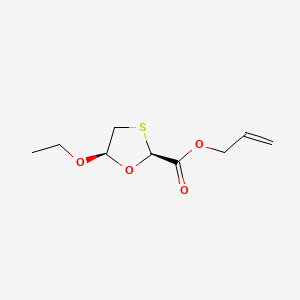

The compound “7-Hydroxy Coumarin 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester” is a fascinating and multifunctional compound . It is also known as 2-Oxo-2H-1-benzopyran-7-yl-beta-D-glucopyranosiduronic Acid Methyl Ester Triacetate . The molecular formula of this compound is C22H22O12 and it has a molecular weight of 478.4 .

Scientific Research Applications

Efflux Transporter Mediation

The metabolite 7-Hydroxycoumarin glucuronide is a significant product of coumarin metabolism in humans, with 80 to 90% of absorbed coumarin excreted into urine primarily as this glucuronide. Research indicates that efflux transporters multidrug resistance-associated proteins (MRP) 3 and 4 play a crucial role in the excretion of the coumarin metabolite 7-HC-G from the liver and kidneys, highlighting the importance of these transporters in the pharmacokinetic profile of coumarin and its derivatives (Wittgen et al., 2012).

Catalytic Synthesis

The synthesis of 7-hydroxy-4-methyl coumarin, an important chemical and medical intermediate, was explored using activated carbon supported phosphotungstic acid as a catalyst. This study identified optimal conditions for the industrial production of this compound, indicating its importance in the industry and potential applications in medical fields (Z. Min, 2007).

Biopesticide Potential

The derivatives of 4-methyl-7-hydroxy coumarin have been studied for their efficacy as biopesticides against vectors Aedes aegypti and Culex quinquefasciatus. Notably, certain derivatives displayed potent larvicidal and ovicidal activities, highlighting their potential as environmentally friendly alternatives to conventional pesticides (Deshmukh et al., 2008).

Photoluminescence in Hybrid Materials

Research on the intercalation of 7-hydroxy coumarin derivatives into layered europium hydroxide has shown that these compounds can significantly alter the luminescence properties of the resulting hybrid materials. This study suggests that the structural and environmental modifications introduced by intercalation can enhance the stability and fluorescence of coumarin dyes, offering avenues for the development of advanced luminescent materials (Gu et al., 2017).

Antimicrobial Applications

Novel coumarin derivatives synthesized from 4-methylumbelliferone have demonstrated significant antimicrobial activities. This research underscores the potential of coumarin derivatives as effective agents in combating microbial infections, with a broad spectrum of activity against both bacterial and fungal pathogens (Medimagh-Saidana et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the literature. It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Mechanism of Action

Target of Action

The primary targets of this compound are specific enzymes known as UDP-glucuronosyltransferases in the liver . These enzymes play a crucial role in the metabolism of a wide variety of xenobiotics and endogenous compounds.

Mode of Action

This compound is a procompound, which means it undergoes enzymatic hydrolysis within living organisms . The UDP-glucuronosyltransferases catalyze the conjugation reaction of this compound . This process results in the liberation of the remarkable 7-Hydroxy coumarin .

Biochemical Pathways

The compound affects the glucuronidation pathway, a major phase II metabolic pathway in the body . The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its structure. As a procompound, it undergoes enzymatic hydrolysis, which ultimately liberates 7-Hydroxy coumarin . The resulting compound is more water-soluble and is readily excreted from the body in urine .

Result of Action

The enzymatic hydrolysis of the compound results in the liberation of 7-Hydroxy coumarin . This compound has numerous biological and therapeutic properties, including potential treatment for various ailments, including cancer, metabolic, and degenerative disorders .

properties

IUPAC Name |

methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-10(23)29-17-18(30-11(2)24)20(31-12(3)25)22(34-19(17)21(27)28-4)32-14-7-5-13-6-8-16(26)33-15(13)9-14/h5-9,17-20,22H,1-4H3/t17-,18-,19-,20+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREJSCHGTQAQIT-YHZBMZHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C=CC(=O)O3)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC2=CC3=C(C=C2)C=CC(=O)O3)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857710 |

Source

|

| Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy Coumarin 2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester | |

CAS RN |

168286-97-3 |

Source

|

| Record name | Methyl 2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)